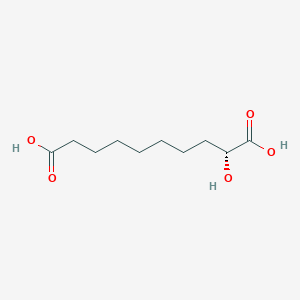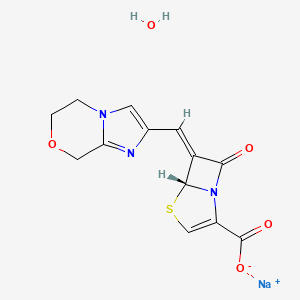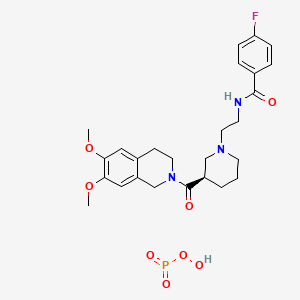![molecular formula C24H20O6S B11930764 Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)
Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxabicycloheptene sulfonate is a novel bicyclic core selective estrogen receptor modulator with estrogen receptor antagonistic activity and anti-inflammatory properties . It has shown potential in various therapeutic applications, particularly in the treatment of hormone-responsive cancers and neurodegenerative disorders .
Preparation Methods
The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents, catalysts, and controlled reaction environments . Industrial production methods may vary, but typically involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Oxabicycloheptene sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but can include modified versions of the original compound with different functional groups .
Scientific Research Applications
In chemistry, it is used as a selective estrogen receptor modulator to study hormone-responsive pathways . In biology and medicine, it has shown promise in the treatment of breast cancer, endometriosis, and neurodegenerative disorders such as Alzheimer’s disease . Additionally, it has been investigated for its role in modulating glycometabolism in cancer cells, making it a potential candidate for combination therapies in cancer treatment .
Mechanism of Action
The mechanism of action of oxabicycloheptene sulfonate involves its interaction with estrogen receptors, particularly estrogen receptor alpha . It acts as a partial agonist and antagonist, modulating the activity of estrogen-responsive genes . This modulation can lead to various cellular effects, including DNA damage, apoptosis, and cell cycle arrest . Additionally, oxabicycloheptene sulfonate has been shown to activate the PI3K/Akt and ERK signaling pathways via G-protein-coupled estrogen receptor 1, providing protection against amyloid beta-induced toxicity in neurodegenerative disorders .
Comparison with Similar Compounds
Oxabicycloheptene sulfonate is unique among selective estrogen receptor modulators due to its bicyclic core structure and specific antagonistic activity towards estrogen receptors . Similar compounds include other selective estrogen receptor modulators such as tamoxifen and raloxifene, which also interact with estrogen receptors but have different structural features and pharmacological profiles . The unique properties of oxabicycloheptene sulfonate make it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H20O6S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
phenyl (1R,2S,4R)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate |
InChI |
InChI=1S/C24H20O6S/c25-17-10-6-15(7-11-17)22-20-14-21(31(27,28)30-19-4-2-1-3-5-19)24(29-20)23(22)16-8-12-18(26)13-9-16/h1-13,20-21,24-26H,14H2/t20-,21+,24+/m1/s1 |
InChI Key |
KRJVPVGVFUQQGQ-DPLHUUCSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2C(=C([C@@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)S(=O)(=O)OC5=CC=CC=C5 |
Canonical SMILES |
C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)


![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)



![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)



![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)
